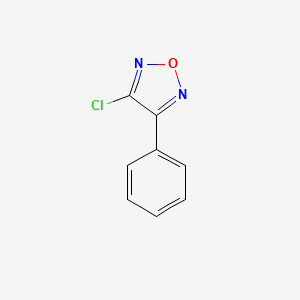

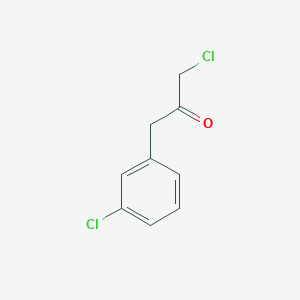

3-Chloro-4-phenylfurazan

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 3-Chloro-4-phenylfurazan involves several steps. Notably, no Beckmann rearrangement occurs when ω-chlorophenylglyoxime is treated with phosphorus pentachloride. Instead, the steam-volatile product obtained is this compound, contrary to previous reports that suggested 3-chloro-5-phenyl-1,2,4-oxadiazole as the product .

Molecular Structure Analysis

The crystal structure of this compound reveals an orthorhombic arrangement with specific unit-cell parameters. The compound crystallizes in the space group Pbca. In the crystal packing, molecules are linked via N–H·O and N–H·N hydrogen bonds .

Chemical Reactions Analysis

Wissenschaftliche Forschungsanwendungen

Oxidation Agent in Organic Synthesis 4-(p-Chloro)phenyl-1,3,4-triazole-3,5-dione, a compound structurally related to 3-Chloro-4-phenylfurazan, has been used as an effective oxidizing agent. It is particularly utilized for the oxidation of 1,3,5-trisubstituted pyrazolines to pyrazoles, providing moderate to good yields at room temperature. This showcases its utility in synthetic organic chemistry (Zolfigol et al., 2006).

In Smiles Rearrangement Phenylfurazans, like this compound, have been studied in the context of the Smiles rearrangement. This research highlights their potential in organic reactions, particularly in the synthesis and transformation of various furazan derivatives (Boschi et al., 2001).

Formation of Tricarbonylrhenium Complexes Compounds structurally related to this compound have been used to synthesize new tricarbonylrhenium complexes. These complexes have significant potential in various applications due to their unique geometric and electronic properties (Wolff et al., 2013).

Nonlinear Optical Properties Derivatives of phenylfurazan, closely related to this compound, have been synthesized and studied for their nonlinear optical properties. This research indicates their potential in optical device applications, such as optical limiters (Rahulan et al., 2014).

Synthesis of Medicinal Compounds 3-Chloro-1-phenyl-1-propanol, a compound related to this compound, is used as a chiral intermediate in the synthesis of antidepressant drugs. This highlights its importance in pharmaceutical chemistry (Choi et al., 2010).

In Corrosion Inhibition Certain triazole derivatives closely associated with this compound have been studied for their effectiveness in inhibiting corrosion, particularly of mild steel in acidic media. This underscores its potential in industrial applications where corrosion resistance is crucial (Bentiss et al., 2007).

Synthesis of Energetic Materials Highly energetic derivatives of furazan, like 3,4-di(nitramino)furazan, derived from compounds similar to this compound, have been synthesized and studied. This research is significant in the development of advanced explosive materials (Tang et al., 2015).

In Suzuki-Miyaura Reaction this compound has been used in palladium-catalyzed cross-coupling reactions, particularly in the Suzuki-Miyaura reaction, highlighting its utility in creating biaryl compounds (Vasil’ev et al., 2011).

In Metal Ion Detection Derivatives of benzofurazan, structurally similar to this compound, have been utilized in the development of sensors for the detection of metal ions like Fe³⁺. This is significant in environmental monitoring and analytical chemistry (Ozturk et al., 2007).

Eigenschaften

IUPAC Name |

3-chloro-4-phenyl-1,2,5-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-8-7(10-12-11-8)6-4-2-1-3-5-6/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPNVNMPGTQWLOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NON=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10524585 | |

| Record name | 3-Chloro-4-phenyl-1,2,5-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10524585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24786-13-8 | |

| Record name | 3-Chloro-4-phenyl-1,2,5-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10524585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Butanoyl chloride, 4-[(2-chloroethyl)sulfonyl]-](/img/structure/B3050214.png)